2-chloro-6-(4-chlorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-chloro-6-(4-chlorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a chromeno ring fused with a triazolopyrimidine moiety
Preparation Methods
The synthesis of 2-chloro-6-(4-chlorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions. One efficient method includes the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields highly functionalized triazolopyrimidine derivatives with excellent efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituents on the phenyl rings can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
2-chloro-6-(4-chlorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-6-(4-chlorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 2-chloro-6-(4-chlorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine include other triazolopyrimidine derivatives such as:
- 8-chloro-6-phenyl-2,4-dihydro-1H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
- 2-chloro-4-methoxyphenyl N-(5-chloro-2-methylphenyl)carbamate
These compounds share structural similarities but differ in their substituents and specific chemical properties
Properties
Molecular Formula |
C25H18Cl2N4O |
---|---|
Molecular Weight |
461.3 g/mol |
IUPAC Name |
4-chloro-9-(4-chlorophenyl)-11-(4-methylphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
InChI |
InChI=1S/C25H18Cl2N4O/c1-14-2-4-15(5-3-14)23-21-22(30-25-28-13-29-31(23)25)19-12-18(27)10-11-20(19)32-24(21)16-6-8-17(26)9-7-16/h2-13,23-24H,1H3,(H,28,29,30) |
InChI Key |
VVGIFPXCYLWRTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=C(C=CC(=C4)Cl)OC3C5=CC=C(C=C5)Cl)NC6=NC=NN26 |
Origin of Product |
United States |
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